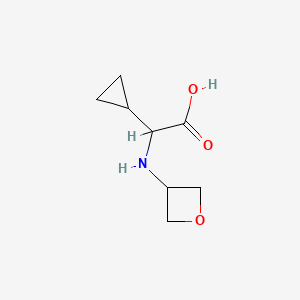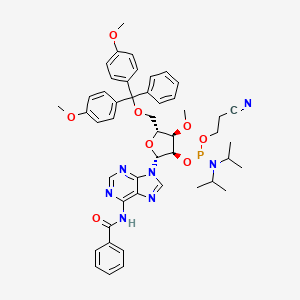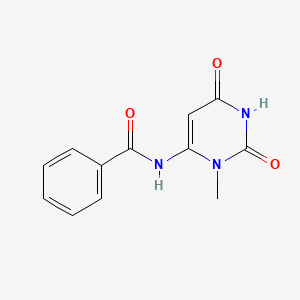
1-(Benzyloxy)-9-cyclopentyl-1,9-dihydro-6h-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-9-cyclopentyl-1H-purin-6(9H)-one is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-9-cyclopentyl-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with benzyl bromide in the presence of a base, followed by cyclopentylation using cyclopentyl bromide under similar conditions. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzyloxy)-9-cyclopentyl-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Benzyloxy)-9-cyclopentyl-1H-purin-6(9H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-9-cyclopentyl-1H-purin-6(9H)-one involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyclopentyl group may influence its overall stability and solubility. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Benzyloxy)-9-methyl-1H-purin-6(9H)-one: Similar structure but with a methyl group instead of a cyclopentyl group.
1-(Benzyloxy)-9-ethyl-1H-purin-6(9H)-one: Similar structure but with an ethyl group instead of a cyclopentyl group.
1-(Benzyloxy)-9-propyl-1H-purin-6(9H)-one: Similar structure but with a propyl group instead of a cyclopentyl group.
Uniqueness
1-(Benzyloxy)-9-cyclopentyl-1H-purin-6(9H)-one is unique due to the presence of the cyclopentyl group, which can significantly alter its chemical and biological properties compared to its analogs
Propriétés
Numéro CAS |
40281-69-4 |
|---|---|
Formule moléculaire |
C17H18N4O2 |
Poids moléculaire |
310.35 g/mol |
Nom IUPAC |
9-cyclopentyl-1-phenylmethoxypurin-6-one |
InChI |
InChI=1S/C17H18N4O2/c22-17-15-16(20(11-18-15)14-8-4-5-9-14)19-12-21(17)23-10-13-6-2-1-3-7-13/h1-3,6-7,11-12,14H,4-5,8-10H2 |
Clé InChI |
GVAHCQXYEDJVFN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2C=NC3=C2N=CN(C3=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


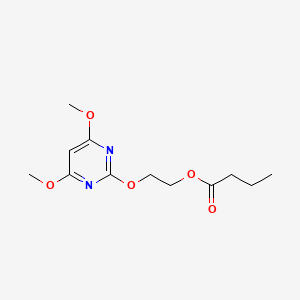
![(3Z)-3-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12941227.png)
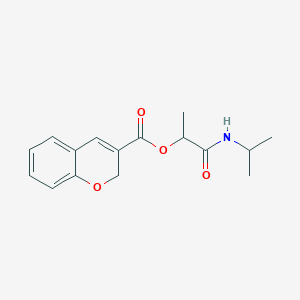
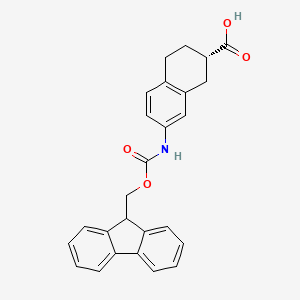

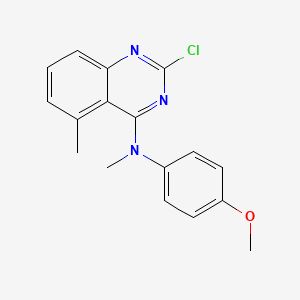

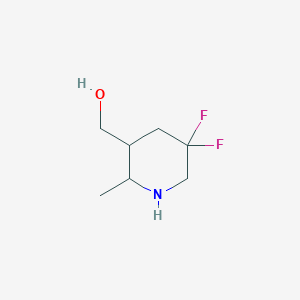
![6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione](/img/structure/B12941258.png)
